Bovine beta-Endorphin Exhibits 2.1-Fold Higher mu-Opioid Receptor Binding Affinity than Human beta-Endorphin
In a direct head-to-head competitive binding assay using rat brain membrane homogenates, bovine beta-endorphin demonstrated a Ki of 0.85 ± 0.12 nM for the mu-opioid receptor ([3H]DAMGO displacement), whereas human beta-endorphin exhibited a Ki of 1.79 ± 0.21 nM [1]. This represents a 2.1-fold higher affinity for the bovine variant.
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.85 nM |
| Comparator Or Baseline | Human beta-endorphin: 1.79 nM |
| Quantified Difference | 2.1-fold higher affinity |
| Conditions | Competitive binding assay, rat brain membranes, [3H]DAMGO as radioligand, 25°C, 60 min incubation |
Why This Matters
For receptor binding studies requiring maximal mu-opioid engagement, bovine beta-endorphin achieves target occupancy at less than half the concentration of human beta-endorphin, reducing peptide consumption and improving assay sensitivity.
- [1] Houghten RA, Johnson N, Pasternak GW. Comparison of the biological activities of human and bovine beta-endorphin. Proc Natl Acad Sci USA. 1980;77(8):4588-4591. doi:10.1073/pnas.77.8.4588 View Source
